Difloxacin-d3
Overview
Description
Difloxacin-d3 is a deuterium-labeled derivative of difloxacin, a fluoroquinolone antibiotic. It is primarily used as an internal standard in the quantification of difloxacin by gas chromatography or liquid chromatography-mass spectrometry. The compound is characterized by the substitution of three hydrogen atoms with deuterium, which helps in tracing and quantifying the parent compound in various analytical applications .
Mechanism of Action
Target of Action
Difloxacin-d3 primarily targets bacterial enzymes essential for major DNA functions such as replication, transcription, and recombination . The primary target is DNA gyrase , also known as Topoisomerase II , which is required for negative supercoiling during DNA replication .
Mode of Action
This compound exerts its antibacterial effect by inhibiting DNA gyrase . This inhibition interferes with the enzyme’s ability to maintain and synthesize bacterial DNA . As a result, the bacteria are unable to maintain the superhelical structure of their DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . This disruption prevents the bacteria from replicating their DNA, which is crucial for their growth and multiplication . The downstream effect is the cessation of bacterial growth and eventual bacterial cell death .
Pharmacokinetics
Studies on difloxacin, the parent compound, suggest that it exhibitslinear pharmacokinetics over a certain dosage range . The drug is administered orally, and peak plasma levels are typically reached about 4 hours after administration . The mean terminal-phase half-lives range from 20.6 to 28.8 hours . The major urinary components are difloxacin and its glucuronide, each accounting for roughly 10% of the dose .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and the death of bacterial cells . By inhibiting DNA gyrase, this compound prevents bacteria from replicating their DNA, which is necessary for their survival and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difloxacin-d3 involves the incorporation of deuterium into the difloxacin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Deuteration: Deuterium is introduced by using deuterated reagents or solvents, such as deuterated methyl iodide, during the synthesis of the piperazine ring
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization or chromatography.
Deuteration: Deuterium is introduced in the final stages of synthesis using deuterated reagents.
Quality control: The final product is subjected to rigorous quality control measures to ensure its purity and isotopic labeling
Chemical Reactions Analysis
Types of Reactions
Difloxacin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various quinolone derivatives, hydroxylated compounds, and substituted piperazine derivatives .
Scientific Research Applications
Difloxacin-d3 is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of difloxacin.
Biology: Used in studies involving the metabolism and pharmacokinetics of difloxacin.
Medicine: Helps in the development and validation of analytical methods for the detection of difloxacin in biological samples.
Industry: Employed in quality control processes in the pharmaceutical industry to ensure the accuracy of difloxacin measurements
Comparison with Similar Compounds
Similar Compounds
Difloxacin: The parent compound, used as an antibiotic.
Enrofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with a broad spectrum of activity.
Levofloxacin: Known for its effectiveness against respiratory infections
Uniqueness
Difloxacin-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of difloxacin in complex biological matrices. This makes difloxacin-d3 particularly useful in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14/h2-5,10-12H,6-9H2,1H3,(H,28,29)/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCJXYPHIIZEHN-FIBGUPNXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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